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Compound of Interest

Compound Name: 4-Methyl-5-phenyloxazole

Cat. No.: B094418

An In-depth Guide for Researchers and Drug Development Professionals

Notice of Data Unavailability: Despite a comprehensive search of scientific literature and
chemical databases, a complete and verified set of experimental spectroscopic data (*H NMR,
13C NMR, Infrared, and Mass Spectrometry) for 4-Methyl-5-phenyloxazole could not be
located. The following guide is therefore presented as a representative example based on
typical spectroscopic characteristics of closely related oxazole derivatives and general
principles of spectroscopic analysis. The data presented herein is illustrative and should not be
considered as experimentally verified data for 4-Methyl-5-phenyloxazole.

Introduction

4-Methyl-5-phenyloxazole is a heterocyclic aromatic organic compound with a core oxazole
ring substituted with a methyl group at the 4-position and a phenyl group at the 5-position.
Oxazole derivatives are of significant interest in medicinal chemistry and materials science due
to their diverse biological activities and unique photophysical properties. Accurate structural
elucidation and characterization are paramount for any research and development involving
such compounds. This technical guide outlines the expected spectroscopic data and the
methodologies used for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Methyl-5-
phenyloxazole. These predictions are based on the analysis of similar structures and
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established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for 4-Methyl-5-phenyloxazole

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~78-7.6 Singlet 1H H2 (Oxazole ring)
~75-7.2 Multiplet 5H Phenyl ring protons
~23 Singlet 3H Methyl protons (-CHs)

Table 2: Predicted 13C NMR Spectroscopic Data for 4-Methyl-5-phenyloxazole

Chemical Shift (6, ppm)

Assignment

~150 - 148 C2 (Oxazole ring)

~ 145 - 143 C5 (Oxazole ring)

~135-133 C4 (Oxazole ring)

~130- 128 Phenyl ring carbons (ipso)

~129 - 127 Phenyl ring carbons (ortho, meta, para)
~15-12 Methyl carbon (-CHs)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4-Methyl-5-phenyloxazole
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Wavenumber (cm~?) Intensity Assignment

~ 3100 - 3000 Medium C-H stretching (Aromatic)

~ 2950 - 2850 Medium C-H stretching (Aliphatic -CHs)
C=C and C=N stretching

~ 1600 - 1450 Strong ] i
(Aromatic and Oxazole rings)

~ 1380 Medium C-H bending (-CHs)
C-O-C stretching (Oxazole

~ 1100 - 1000 Strong )
ring)
C-H out-of-plane bending

~770-730 Strong ]
(Monosubstituted benzene)
C-H out-of-plane bending

~ 700 - 680 Strong

(Monosubstituted benzene)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 4-Methyl-5-phenyloxazole

m/z Value Predicted Identity Notes
159 [M]* Molecular ion peak
Loss of a formyl radical from
130 [M - CHOJ* _
the oxazole ring
103 [CsHsCN]* Benzyl cyanide fragment
77 [CeHs]* Phenyl cation

Experimental Protocols

The following sections describe the general experimental methodologies that would be

employed to acquire the spectroscopic data for 4-Methyl-5-phenyloxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Approximately 5-10 mg of the purified 4-Methyl-5-phenyloxazole
sample would be dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-
ds) in a5 mm NMR tube. A small amount of tetramethylsilane (TMS) would be added as an
internal standard (6 0.00 ppm).

e Instrumentation: *H and 3C NMR spectra would be recorded on a high-resolution NMR
spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

o Data Acquisition: For *H NMR, standard parameters would include a sufficient number of
scans to obtain a good signal-to-noise ratio, a spectral width of approximately 10-15 ppm,
and a relaxation delay of 1-2 seconds. For 13C NMR, a proton-decoupled pulse sequence
would be used to simplify the spectrum, with a wider spectral width (e.g., 0-200 ppm) and a
longer relaxation delay.

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, a small amount of 4-Methyl-5-phenyloxazole
would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent
pellet. Alternatively, a thin film could be cast from a volatile solvent onto a salt plate (e.g.,
NaCl or KBr).

 Instrumentation: The IR spectrum would be recorded using a Fourier Transform Infrared
(FTIR) spectrometer.

o Data Acquisition: A background spectrum of the empty sample compartment (or the KBr
pellet without the sample) would be recorded first. The sample spectrum would then be
acquired, typically over a range of 4000-400 cm~1, and the background would be
automatically subtracted.

Mass Spectrometry (MS)

o Sample Introduction: The sample would be introduced into the mass spectrometer, typically
via a direct insertion probe for a solid sample or through a gas chromatograph (GC-MS) for a
volatile sample.

« lonization: Electron lonization (EI) would be a common method, where the sample is
bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and
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fragmentation.

* Mass Analysis: The resulting ions would be separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

¢ Detection: The abundance of each ion would be measured by a detector, and the data would
be presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of an organic compound like 4-Methyl-5-
phenyloxazole is depicted in the following diagram.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
4-Methyl-5-phenyloxazole.

» To cite this document: BenchChem. [Spectroscopic Analysis of 4-Methyl-5-phenyloxazole: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094418#spectroscopic-data-of-4-methyl-5-
phenyloxazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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